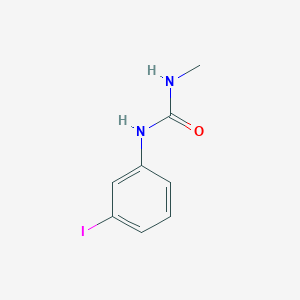![molecular formula C11H10ClNOS B7464841 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, also known as CMPT or thiazole CMPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. CMPT is a thiazole derivative that is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole is not fully understood; however, studies have suggested that it may act through various pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of protein kinase activity. Furthermore, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to induce oxidative stress, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Studies have reported that 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. Additionally, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to induce the production of reactive oxygen species (ROS), which may contribute to its cytotoxic effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole also has some limitations, such as its instability in acidic conditions and its potential for degradation under certain environmental conditions.
Future Directions
There are several future directions for the scientific research of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, including the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole may facilitate its use in various research applications.
Conclusion:
In conclusion, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole as a therapeutic agent and to identify its molecular targets.
Synthesis Methods
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole can be synthesized through various methods, including the reaction of 2-chloro-5-formylthiazole with 4-methylphenol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-chloro-5-mercaptothiazole with 4-methylbenzyl chloride in the presence of a base, such as sodium hydroxide. These methods result in the formation of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, which is a yellowish crystalline solid.
Scientific Research Applications
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been extensively studied for its potential biological activities, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to inhibit the growth of various microbial strains, including Gram-positive and Gram-negative bacteria. Additionally, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been reported to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1).
properties
IUPAC Name |
2-chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-8-2-4-9(5-3-8)14-7-10-6-13-11(12)15-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFYALSNNSIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)
![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
